1,3-Difluoro-5-hept-6-enylsulfanylbenzene
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Overview
Description
1,3-Difluoro-5-hept-6-enylsulfanylbenzene: is an organic compound characterized by the presence of fluorine atoms at the 1 and 3 positions on the benzene ring, a hept-6-enyl chain, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-5-hept-6-enylsulfanylbenzene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically employs a palladium catalyst and boron reagents to form carbon-carbon bonds. The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the late-stage difluoromethylation . This process uses difluoromethylation reagents to introduce the difluoromethyl group into the molecule. The reaction conditions for this method are also relatively mild and can be performed under ambient conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by allowing for better control of reaction parameters and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-hept-6-enylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzene derivatives.
Scientific Research Applications
1,3-Difluoro-5-hept-6-enylsulfanylbenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-hept-6-enylsulfanylbenzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets through hydrogen bonding and electrostatic interactions. The sulfanyl group can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Difluorobenzene : A simpler compound with only two fluorine atoms on the benzene ring.
- 1,3-Difluoro-5-methylsulfonylbenzene : Contains a methylsulfonyl group instead of a hept-6-enyl chain.
- 1,3-Difluoro-5-heptylsulfanylbenzene : Similar structure but with a saturated heptyl chain instead of an unsaturated hept-6-enyl chain.
Uniqueness
1,3-Difluoro-5-hept-6-enylsulfanylbenzene is unique due to the presence of both fluorine atoms and a hept-6-enyl chain, which can impart distinct chemical and physical properties
Properties
IUPAC Name |
1,3-difluoro-5-hept-6-enylsulfanylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2S/c1-2-3-4-5-6-7-16-13-9-11(14)8-12(15)10-13/h2,8-10H,1,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJABNSJRYPULJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCSC1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCSC1=CC(=CC(=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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